Strategic Utilization of 2-Bromo-5-chloro-3-fluorobenzaldehyde in Drug Discovery
Strategic Utilization of 2-Bromo-5-chloro-3-fluorobenzaldehyde in Drug Discovery
This technical guide provides a comprehensive review of 2-Bromo-5-chloro-3-fluorobenzaldehyde (CAS 1807028-15-4) , a highly specialized poly-halogenated scaffold used in advanced medicinal chemistry.[1]
[1]
Executive Summary
2-Bromo-5-chloro-3-fluorobenzaldehyde represents a "privileged" substitution pattern for the divergent synthesis of polysubstituted heterocycles.[1] Its unique architecture—featuring three distinct halogen atoms with graded reactivity (Br > Cl > F) and an electrophilic aldehyde handle—allows medicinal chemists to execute sequential, regioselective functionalizations .
This guide analyzes the molecule's chemical profile, synthetic utility, and application in designing kinase inhibitors and antibacterial agents. It serves as a roadmap for researchers seeking to exploit this scaffold for Structure-Activity Relationship (SAR) exploration.
Chemical Profile & Structural Logic[1][2][3]
Core Specifications
| Property | Detail |
| Chemical Name | 2-Bromo-5-chloro-3-fluorobenzaldehyde |
| CAS Number | 1807028-15-4 |
| Molecular Formula | C₇H₃BrClFO |
| Molecular Weight | 237.45 g/mol |
| Appearance | White to pale yellow solid |
| Solubility | Soluble in DCM, THF, DMSO; sparingly soluble in water |
| Storage | Inert atmosphere, 2-8°C (Aldehyde oxidation risk) |
The "Reactivity Gradient"
The power of this scaffold lies in the differential reactivity of its four functional groups. This allows for a "programmed" synthesis where bonds are formed in a specific order without the need for extensive protecting groups.
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C1-Aldehyde (Electrophile): The primary anchor for heterocycle formation (e.g., condensation to imines, cyclization to quinolines).
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C2-Bromine (High Reactivity): The most labile halogen.[1] Ideal for the first metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
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C5-Chlorine (Medium Reactivity): Remains inert during C2-functionalization under controlled conditions.[1] Serves as a site for second-stage diversification.
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C3-Fluorine (Modulator): Generally inert to Pd-catalysis but critical for metabolic stability and binding affinity (H-bond acceptor).[1] Positioned ortho to the bromine, it influences the steric environment of the C2 site.
Synthetic Utility & Divergent Strategies[1][2][3][4][5]
Synthesis of the Core Scaffold
While commercial availability has improved, the synthesis of this specific isomer typically follows a Regioselective Bromination or Directed Ortho Metalation (DoM) strategy.
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Route A: Bromination of 3-Fluoro-5-chlorobenzaldehyde [1]
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Mechanism:[1][2][3][4] The aldehyde (meta-director) and fluorine (ortho/para-director) cooperatively activate the C2 position. However, steric crowding at C2 (flanked by CHO and F) competes with C6.
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Optimization: Use of highly reactive brominating agents (e.g., NBS/H₂SO₄ or Br₂/FeBr₃) often favors the thermodynamically stable product, but separation of isomers (2-Br vs 6-Br) is required.[1]
-
-
Route B: Oxidation of 2-Bromo-5-chloro-3-fluorobenzyl alcohol
Functionalization Map (Graphviz Visualization)
The following diagram illustrates the "decision tree" for a chemist using this scaffold.
Figure 1: Chemoselective functionalization pathways. The scaffold allows for independent modification of the aldehyde and halogen sites.
Medicinal Chemistry Applications
Kinase Inhibitor Design (MEK/BRAF)
The 2-halo-benzaldehyde motif is a recurring pharmacophore in the synthesis of kinase inhibitors.[1] The specific 3-fluoro-5-chloro substitution pattern mimics the electronic and steric properties found in several FDA-approved drugs (e.g., Dabrafenib analogs).
-
Mechanism: The aldehyde is converted into a heterocycle (e.g., imidazole, thiazole) that binds to the kinase hinge region.
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Role of Fluorine (C3): The C3-fluorine atom often engages in multipolar interactions with the protein backbone or increases the metabolic half-life by blocking oxidative metabolism at that position.[1]
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Role of Chlorine (C5): Fills hydrophobic pockets (selectivity filter) in the ATP-binding site.[1]
Antibacterial Schiff Bases
Reaction of the aldehyde with primary amines yields Schiff bases (imines), which have demonstrated antibacterial efficacy.
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Protocol: Condensation of 2-bromo-5-chloro-3-fluorobenzaldehyde with functionalized anilines in ethanol (reflux, catalytic acetic acid).
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Activity: The electron-withdrawing nature of the halogens enhances the electrophilicity of the imine carbon, potentially increasing reactivity with bacterial nucleophiles.
Experimental Protocols
Protocol A: Selective Suzuki-Miyaura Coupling at C2
Objective: To couple an aryl group at the C2-position without affecting the C5-chlorine or the aldehyde.
-
Reagents:
-
Procedure:
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.
Protocol B: Reductive Amination (Aldehyde Focus)
Objective: To install an amine handle while preserving the halogen pattern.
-
Reagents:
-
Substrate: 2-Bromo-5-chloro-3-fluorobenzaldehyde (1.0 equiv)[1]
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Amine: Morpholine (1.2 equiv)
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Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: DCE (1,2-Dichloroethane)
-
-
Procedure:
-
Dissolve aldehyde and amine in DCE. Stir for 30 min to form the iminium ion (equilibrium).
-
Add STAB in one portion.
-
Stir at room temperature for 16 hours.
-
-
Validation: The disappearance of the aldehyde peak (~10 ppm) in ¹H NMR confirms reaction completion.
Visualizing the Synthesis Workflow
The following diagram depicts a hypothetical workflow for synthesizing a bicyclic kinase inhibitor using this scaffold.
Figure 2: Synthesis of a fused heterocycle. The C2-Bromine and C1-Aldehyde act as a "clip" to form the second ring.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77174822 (Isomer Analog). Retrieved from .
- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol for Protocol B).
-
AK Scientific. Product Catalog: 2-Bromo-5-chloro-3-fluorobenzaldehyde (CAS 1807028-15-4).[1][6][4][7][8][9][10][11] Retrieved from .
-
BLD Pharm. Product Specifications: 2-Bromo-5-chloro-3-fluorobenzaldehyde.[1][6][4][7][9][10][11][12][13][14] Retrieved from .
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